6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one
Description
6-Chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chloro, dimethylaminomethyl, hydroxy, and phenyl groups at positions 6, 8, 7, and 4, respectively. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
Molecular Formula |
C18H16ClNO3 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C18H16ClNO3/c1-20(2)10-14-17(22)15(19)8-13-12(9-16(21)23-18(13)14)11-6-4-3-5-7-11/h3-9,22H,10H2,1-2H3 |
InChI Key |
GKQNWOIDXNKHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C2C(=CC(=C1O)Cl)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of microwave irradiation, can facilitate the substitution of chlorine with dimethylamino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like dimethylamine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group with dimethylamine results in the formation of dimethylamino derivatives.
Scientific Research Applications
6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Chloro vs.
- Dimethylaminomethyl at R8: This group is conserved in multiple analogs (e.g., ), suggesting its role in facilitating cellular uptake via protonation at physiological pH.
- Phenyl vs. Ethyl at R4 : The phenyl group in the target compound introduces steric bulk and π-π stacking capability, which could improve binding to aromatic residues in enzymes .
Biological Activity
6-Chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClN₁O₃ |
| Molecular Weight | 281.735 g/mol |
| Boiling Point | 417.1 ± 45.0 °C |
| Flash Point | 206.0 ± 28.7 °C |
| LogP | 3.52 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Notably, coumarin derivatives have been shown to exhibit:
- Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals and protect cellular components from oxidative damage.
- Antiviral Activity : Structure–activity relationship (SAR) analyses indicate that modifications at specific positions on the coumarin ring can enhance antiviral potency against viruses like HIV .
- Anticancer Properties : Studies suggest that certain coumarin derivatives induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and DNA damage .
Antioxidant Activity
Research has demonstrated that coumarin derivatives, including the compound , possess significant antioxidant properties. The ability to scavenge reactive oxygen species (ROS) is crucial for their protective effects against cellular damage.
Antiviral Activity
Recent studies have highlighted the antiviral potential of coumarin derivatives against HIV. The introduction of halogen substituents has been shown to enhance the inhibitory activity on HIV integrase, with some compounds exhibiting EC50 values lower than that of standard antiviral agents .
Anticancer Activity
The anticancer effects of this compound have been investigated through various assays:
- MTT Assay : In vitro studies on prostate cancer cell lines (PC3 and DU145) showed dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
- Mechanism Studies : The compound was found to induce apoptosis via modulation of p53 protein levels and other apoptotic markers .
Case Studies
- Prostate Cancer Research : A study evaluating the cytotoxic effects of this compound on PC3 and DU145 cells revealed an IC50 value demonstrating significant efficacy in reducing cell viability over time .
- HIV Inhibition Studies : SAR analyses indicated that compounds with specific substitutions on the coumarin ring exhibited enhanced activity against HIV integrase, making them promising candidates for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
